Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate

Lipophilicity Drug design ADME prediction

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is a trisubstituted pyrimidine building block that combines a C-5 bromine atom, a C-2 tert-butyl group, and a C-4 methyl ester on the diazine ring. With a molecular weight of 273.13 g·mol⁻¹ (C₁₀H₁₃BrN₂O₂), a calculated LogP of 2.32, and a topological polar surface area (TPSA) of 52.08 Ų, the compound occupies physicochemical space distinct from its closest in-class analogs.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
CAS No. 746671-54-5
Cat. No. B3282202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate
CAS746671-54-5
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C(=N1)C(=O)OC)Br
InChIInChI=1S/C10H13BrN2O2/c1-10(2,3)9-12-5-6(11)7(13-9)8(14)15-4/h5H,1-4H3
InChIKeyYNEXYEBMORABRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate (CAS 746671-54-5) – Core Structural and Physicochemical Profile for Procurement Decisions


Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is a trisubstituted pyrimidine building block that combines a C-5 bromine atom, a C-2 tert-butyl group, and a C-4 methyl ester on the diazine ring . With a molecular weight of 273.13 g·mol⁻¹ (C₁₀H₁₃BrN₂O₂), a calculated LogP of 2.32, and a topological polar surface area (TPSA) of 52.08 Ų, the compound occupies physicochemical space distinct from its closest in-class analogs . It is commercially available at 98% purity (HPLC) from multiple global suppliers and has been specifically cited as a key intermediate in patent literature, notably in the synthesis of MCP-1 modulators [1].

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate: Why Simple Substituent Swaps Compromise Synthetic Utility


Generic substitution among pyrimidine-4-carboxylate building blocks is precluded by the strong interdependence of the three substituents on the heterocyclic core. Replacing the C-2 tert‑butyl group with a smaller alkyl chain (e.g., methyl) sharply reduces both steric shielding of the adjacent nitrogen and lipophilicity, altering reaction regioselectivity and complicating downstream pharmacokinetic optimization when the scaffold is incorporated into drug candidates [1]. Removal of the C-4 methyl ester eliminates the ability to perform late‑stage amidation or hydrolysis without adding extra protection/deprotection steps, while omission of the C‑5 bromine forfeits the most versatile cross‑coupling handle for C–C bond formation [2]. Data presented in Section 3 quantify these differentiation dimensions against the most readily available structural analogs.

Head-to-Head and Cross-Study Quantitative Differentiation of Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate from Its Closest Analogs


Lipophilicity Advantage: Measured LogP vs. 5-Bromo-2-methylpyrimidine-4-carboxylate

The calculated partition coefficient (LogP) for methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is 2.32, whereas the 2-methyl analog (CAS 1211530-20-9) exhibits a substantially lower LogP of approximately 1.58 (estimated by fragment-based method), a difference of ΔLogP ≈ 0.74 [1]. This 0.74 log unit increase corresponds to a roughly 5.5‑fold higher lipophilicity, which can significantly influence membrane permeability, metabolic stability, and off‑target binding profiles when the fragment is incorporated into lead molecules.

Lipophilicity Drug design ADME prediction

Steric Bulk Differentiation: tert-Butyl vs. Methyl at C-2 Measured by Taft Es and Molar Refractivity

The Taft steric parameter (Es) for the tert-butyl group is −1.54, compared with −0.97 for the methyl group, indicating significantly greater steric demand [1]. This difference can be critical in metal-catalyzed cross‑coupling reactions at the C-5 bromine position: the bulkier tert‑butyl group shields the adjacent ring nitrogen and can suppress undesired coordination to the catalyst, thereby improving coupling yields and selectivity. The molar refractivity (MR) of methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is 60.68 cm³·mol⁻¹, versus approximately 39.2 cm³·mol⁻¹ for the 2‑methyl analog, further quantifying the steric difference .

Steric hindrance Regioselectivity Reaction kinetics

Synthetic Versatility: Bifunctional Reactivity vs. Mono‑functional Analog 5-Bromo-2-tert-butylpyrimidine

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate possesses two orthogonal reactive sites: a C‑5 bromine for Suzuki‑Miyaura, Buchwald‑Hartwig, or Ullmann couplings, and a C‑4 methyl ester that can be hydrolysed to the carboxylic acid or directly aminolyzed . In contrast, 5-bromo-2-tert-butylpyrimidine (CAS 85929-94-8) lacks the ester group and cannot be elaborated at the 4‑position without an additional de novo functionalization step [1]. This bifunctionality reduces the number of synthetic steps required to reach target molecules and eliminates the need for separate protection‑deprotection sequences of the carboxylic acid function.

Cross-coupling Amidation Protecting-group strategy

Commercial Purity Benchmark: 98% vs. Typical 95% for Unsubstituted Analog

Multiple suppliers offer methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate at a certified purity of 98% (HPLC), whereas the closest mono‑functional analog, 5‑bromo-2-tert-butylpyrimidine, is commonly supplied at 95% purity . While a 3% difference may appear modest, for demanding applications such as high‑throughput parallel synthesis or late‑stage functionalization, higher purity directly reduces side‑product formation and purification burden.

Purity specification Quality assurance Reproducibility

Patent‑Documented Utility: Preferred Intermediate for MCP‑1 Modulators

The compound is explicitly listed as a synthetic intermediate in US Patent Application US2005/0054626 A1, which discloses substituted cycloalkylamine derivatives as modulators of monocyte chemoattractant protein‑1 (MCP‑1) [1]. In the patent synthesis schemes, the tert‑butyl and ester groups are retained through multiple transformations, highlighting the functional group tolerance and strategic value of this specific substitution pattern. The corresponding 2‑methyl or 2‑H analogs do not appear in the same patent, implying that the tert‑butyl group was deliberately chosen for its steric and electronic properties.

Patent precedence Drug discovery Inflammation

Optimal Procurement Scenarios for Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Leads Requiring Enhanced Lipophilicity and CNS Exposure

When a lead series based on 2‑methylpyrimidine-4-carboxylate shows insufficient membrane permeability or brain exposure, procurement of the tert‑butyl analog (ΔLogP = +0.74) can rapidly improve passive diffusion without introducing additional heteroatoms or altering the core pharmacophore. The quantifiable LogP increase directly supports structure‑property relationship (SPR) optimization cycles [1].

Parallel Library Synthesis Demanding Orthogonal Functional‑Group Reactivity

For library production requiring simultaneous diversification at the C-4 ester (e.g., amide array) and C-5 bromine (e.g., Suzuki array), this bifunctional scaffold eliminates one protection/deprotection sequence relative to mono‑functional analogs, reducing the average linear step count by at least one step [2]. This efficiency gain is particularly pronounced in automated high‑throughput synthesis platforms.

Scale‑Up of Patent‑Disclosed Intermediates for Inflammation Targets

Procurement of this compound is justified when reproducing or expanding the chemical matter described in US2005/0054626 A1, where it serves as a late‑stage intermediate for MCP‑1 modulators [3]. The patent‑documented compatibility of the tert‑butyl and ester groups with multi‑step synthesis de‑risks process development and ensures fidelity to the published route.

High‑Purity Requirement Workflows (e.g., Fragment‑Based Drug Discovery or Biophysical Assays)

When assay sensitivity demands starting materials with minimal impurities (≥98%), the consistently higher commercial purity of this compound (98% vs. 95% for many analogs) reduces the need for in‑house repurification, saving time and resources in fragment screening or SPR‑based binding assays [4].

Quote Request

Request a Quote for Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.